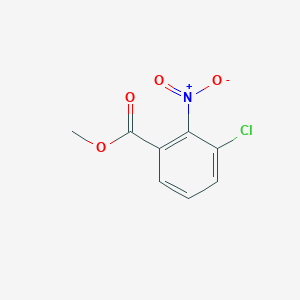

Methyl 3-chloro-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWUVGLVDQXCJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479668 | |

| Record name | METHYL 3-CHLORO-2-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42087-81-0 | |

| Record name | METHYL 3-CHLORO-2-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-2-nitrobenzoate (CAS No. 42087-81-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-chloro-2-nitrobenzoate is a key chemical intermediate whose strategic importance in the synthesis of complex organic molecules is noteworthy. This guide, intended for professionals in the fields of chemical research and drug development, provides a comprehensive overview of this compound. We will delve into its chemical and physical properties, explore detailed synthesis protocols, and discuss its reactivity and potential applications. Furthermore, this document provides in-depth information on its spectroscopic characterization and essential safety and handling procedures to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₆ClNO₄. Its structure features a benzene ring substituted with a methyl ester group, a chlorine atom, and a nitro group at positions 1, 3, and 2, respectively. The presence of these functional groups, particularly the electron-withdrawing nitro group and the chloro substituent, significantly influences the molecule's reactivity and makes it a versatile building block in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 42087-81-0 | N/A |

| Molecular Formula | C₈H₆ClNO₄ | N/A |

| Molecular Weight | 215.59 g/mol | [1] |

| Appearance | White to light yellow solid | [2] |

| Purity | Typically ≥ 98% (by HPLC) | [2] |

Synthesis of this compound: An Experimental Protocol

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid, with methanol in the presence of an acid catalyst.[3][4][5] This method is widely used due to its simplicity and generally good yields.

Causality of Experimental Choices

The choice of Fischer-Speier esterification is predicated on the stability of the starting material and the desired product under acidic conditions. Methanol serves as both the solvent and the reactant, and its use in excess can shift the equilibrium towards the product, maximizing the yield. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure a sufficient reaction rate. The workup procedure involving quenching with ice water precipitates the less soluble ester, while any remaining acid catalyst and excess methanol are removed by washing. Recrystallization from a suitable solvent like methanol is a standard method for purifying the crude product.

Detailed Step-by-Step Methodology

Materials:

-

3-chloro-2-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-nitrobenzoic acid (1.0 equivalent) in an excess of anhydrous methanol (approximately 10-20 equivalents).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 0.1-0.2 equivalents) to the stirred solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization from a minimal amount of hot methanol to yield the final product as a crystalline solid.

Caption: Fischer-Speier esterification workflow.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following sections describe the expected spectroscopic data.

Note: As of the last update, publicly available, experimentally verified spectra for this compound (CAS 42087-81-0) are limited. The following are predicted data based on the analysis of its structural analogues and general principles of spectroscopy.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm), with their chemical shifts and coupling patterns influenced by the chloro and nitro substituents. The methyl ester protons will appear as a sharp singlet further upfield (typically δ 3.9-4.0 ppm).

¹³C NMR: The carbon NMR spectrum will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at the most downfield position (around δ 164-166 ppm). The six aromatic carbons will appear in the range of δ 120-150 ppm, with the carbons directly attached to the electron-withdrawing nitro and chloro groups being shifted further downfield. The methyl carbon of the ester group will be observed at the most upfield position (around δ 52-54 ppm).[6]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

NO₂ stretch (asymmetric and symmetric): Two strong absorption bands, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.

-

C-O stretch (ester): An absorption band in the region of 1200-1300 cm⁻¹.

-

C-Cl stretch: An absorption band in the fingerprint region, typically below 800 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Absorption bands above 3000 cm⁻¹ and around 2950 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 215, corresponding to the molecular weight of this compound. The isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, will be characteristic of a molecule containing one chlorine atom. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 184, and the loss of the nitro group (-NO₂) to give a fragment at m/z 169.

Reactivity and Mechanistic Insights

The reactivity of this compound is largely dictated by the interplay of its three functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution.[7][8] The nitro group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack, thereby lowering the activation energy of the reaction.[9] This makes the chlorine atom a good leaving group, allowing for its displacement by a variety of nucleophiles such as amines, alkoxides, and thiolates. This reactivity is a key feature that makes this compound a valuable intermediate in the synthesis of more complex molecules.

Caption: Generalized SNAr mechanism.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[1] The resulting methyl 3-chloro-2-aminobenzoate is a versatile intermediate for the synthesis of heterocyclic compounds, such as benzimidazoles and quinazolinones, which are common scaffolds in medicinal chemistry.

Hydrolysis of the Ester Group

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[10][11] Basic hydrolysis (saponification) is typically irreversible and often proceeds with high yield. The resulting 3-chloro-2-nitrobenzoic acid can be used in subsequent reactions or as a final product.

Applications in Research and Development

While specific, large-scale industrial applications of this compound are not widely documented, its structural features make it a valuable building block in synthetic organic chemistry, particularly in the context of drug discovery and materials science.

Its utility primarily lies in its role as a versatile intermediate. The ability to selectively perform reactions at the chloro, nitro, and ester functionalities allows for the introduction of diverse chemical moieties, enabling the construction of complex molecular architectures. For instance, the sequential nucleophilic substitution of the chlorine atom followed by the reduction of the nitro group and subsequent modification of the resulting amine can lead to a wide array of polysubstituted aromatic compounds. These compounds can serve as libraries for screening for biological activity or as precursors for the synthesis of targeted therapeutic agents.

Safety, Handling, and Disposal

As a chlorinated nitroaromatic compound, this compound should be handled with care, following standard laboratory safety procedures.

Hazard Identification

Based on data for similar compounds, this compound is expected to be harmful if swallowed, and may cause skin and eye irritation.[12] Inhalation of dust should be avoided. It is also potentially harmful to aquatic life with long-lasting effects.[12]

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long lasting effects.

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations for hazardous chemical waste.[17][18][19][20] Do not dispose of it down the drain or into the environment. Waste should be collected in clearly labeled, sealed containers for disposal by a licensed waste management company.

Conclusion

This compound, with its unique combination of reactive functional groups, serves as a valuable and versatile intermediate in organic synthesis. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures is paramount for its effective utilization in research and development. This guide provides a foundational understanding of this important chemical compound, empowering researchers and scientists to harness its potential in the creation of novel molecules for a wide range of applications.

References

- Bender, M. L., & Thomas, R. J. (1961). The Concurrent Alkaline Hydrolysis and Isotopic Exchange of a Series of p-Substituted Methyl Benzoates. Journal of the American Chemical Society, 83(20), 4183–4189.

- BenchChem. (2025). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. BenchChem.

- Anasazi Instruments. (n.d.).

- Chemistry LibreTexts. (2025). 3.

- Chapman, N. B., & Parker, R. E. (1955). The kinetics of the reactions of o- and p-substituted derivatives of chlorobenzene and nitrobenzene with piperidine. Journal of the Chemical Society (Resumed), 2431-2436.

- Chemistry LibreTexts. (2021). 14.7: Aryl Halides.

- Dunn, G. E., & Prysiazniuk, R. Y. (1961). The alkaline hydrolysis of methyl o-substituted benzoates in aqueous acetone. Canadian Journal of Chemistry, 39(8), 1487-1496.

- Green Chemistry (RSC Publishing). (n.d.).

- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.

- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.

- University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.

- Echemi. (n.d.).

- Understanding Methyl 2-Chloro-3-Nitrobenzoate: Synthesis and Applic

- PubChem. (n.d.).

- Quora. (2018). Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?.

- BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid.

- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.

- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.

- BenchChem. (2025).

- Quora. (2016).

- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.

- Fisher Scientific. (n.d.).

- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.

- Sigma-Aldrich. (2014).

- Truman ChemLab. (2017).

- Chemical Science (RSC Publishing). (2021).

- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.

- NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

- PubChem. (n.d.).

- Sigma-Aldrich. (n.d.).

- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

- Reddit. (2012). What is the product of my (failed)

- Fisher Scientific. (2024).

- Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applic

- PrepChem.com. (n.d.).

- BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.

- Google Patents. (n.d.).

- esterification of benzoic acid to methyl benzo

- ChemicalBook. (n.d.). 3-Chloro-2-nitrobenzoic acid(4771-47-5) 1H NMR spectrum.

- The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).

- BenchChem. (n.d.). Optimizing reaction conditions (temperature, solvent, catalyst)

- Methyl 2-Chloro-3-Nitrobenzoate: Manufacturer Insights & Chemical Properties. (2025).

- NIH. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene - PMC - PubMed Central.

- Chemsrc. (2025).

- ResearchGate. (n.d.). (PDF) 1-Chloro-2-methyl-3-nitrobenzene.

- Google Patents. (n.d.). DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.

- ChemicalBook. (n.d.).

- Sigma-Aldrich. (n.d.).

Sources

- 1. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zenodo.org [zenodo.org]

- 11. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. westliberty.edu [westliberty.edu]

- 13. epa.gov [epa.gov]

- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 16. blog.storemasta.com.au [blog.storemasta.com.au]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. rtong.people.ust.hk [rtong.people.ust.hk]

- 20. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide to Methyl 3-chloro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-2-nitrobenzoate is a substituted aromatic compound that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a methyl ester, a chloro group, and a nitro group on a benzene ring, imparts unique reactivity that makes it a valuable intermediate in the synthesis of a wide range of complex molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in the pharmaceutical and agrochemical industries.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 42087-81-0 | [2] |

| Molecular Formula | C₈H₆ClNO₄ | [3] |

| Molecular Weight | 215.59 g/mol | [4][5][6] |

| Appearance | Light yellow to yellow solid | [7][8] |

| Melting Point | 78 - 80 °C | |

| Boiling Point | 279 °C (Predicted) | |

| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate; decreased aqueous solubility.[9] | |

| Density | 1.426±0.06 g/cm³ (Predicted) | [7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-chloro-2-nitrobenzoic acid with methanol in the presence of an acid catalyst. This reaction is a standard procedure in organic chemistry and can be performed with high yields.

Experimental Protocol: Esterification of 3-chloro-2-nitrobenzoic acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

3-chloro-2-nitrobenzoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-nitrobenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

To the residue, add water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with a saturated brine solution.

-

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure solid.

Synthesis Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. 42087-81-0|this compound|BLD Pharm [bldpharm.com]

- 3. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 4. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

Methyl 3-chloro-2-nitrobenzoate molecular weight

An In-depth Technical Guide to Methyl 3-chloro-2-nitrobenzoate

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring a methyl ester, a nitro group, and a chlorine atom on a benzene scaffold, makes it a highly versatile intermediate for the construction of complex molecular architectures. This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of its core properties, synthesis, analytical characterization, and potential applications, grounding all technical information in established scientific principles.

Section 1: Core Physicochemical Properties and Structural Analysis

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its reactivity, solubility, and appropriate handling and storage conditions.

Molecular Identity and Weight

The molecular formula for this compound is C₈H₆ClNO₄.[1][2] Its calculated molecular weight is a critical parameter for stoichiometric calculations in synthesis. While several isomers exist, it is crucial to distinguish this compound by its unique CAS Number.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 42087-81-0 | [3] |

| Molecular Formula | C₈H₆ClNO₄ | [1][2][3] |

| Molecular Weight | 215.59 g/mol | [2][3][4] |

| Synonyms | Benzoic acid, 3-chloro-2-nitro-, methyl ester | N/A |

| Storage | Keep in dark place, sealed in dry, 2-8°C | [3] |

Structural and Reactivity Insights

The arrangement of the three functional groups on the benzene ring governs the molecule's chemical behavior:

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position (relative to itself). Its presence is key for applications requiring subsequent reduction to an amine group, a common step in the synthesis of pharmaceuticals and dyes.

-

Chlorine Atom (-Cl): A halogen substituent that also deactivates the ring but can be a site for nucleophilic aromatic substitution under specific conditions or participate in cross-coupling reactions.

-

Methyl Ester (-COOCH₃): This group can be readily hydrolyzed to the corresponding carboxylic acid, providing another synthetic handle for modification, such as amide bond formation.

This unique combination of reactive sites makes this compound a valuable building block for creating diverse molecular libraries.

Section 2: Synthesis and Purification

The preparation of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid. This process is a cornerstone of organic synthesis, and its efficiency relies on careful control of reaction conditions.

Synthesis Workflow: Fischer Esterification

The diagram below outlines the standard workflow for the synthesis of this compound from 3-chloro-2-nitrobenzoic acid.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the esterification of similar substituted benzoic acids.[5]

Materials:

-

3-chloro-2-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 3-chloro-2-nitrobenzoic acid (1 equivalent) in methanol (approx. 8-10 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) while stirring in an ice bath to manage the exothermic dissolution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 5-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Add water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine. Causality Note: The bicarbonate wash is crucial for removing acidic impurities, which could interfere with subsequent reactions or purification.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol/water mixture) to afford the pure this compound.

Section 3: Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive characterization.

Analytical Workflow

The following diagram illustrates a standard workflow for the analytical validation of a synthesized chemical intermediate like this compound.

Caption: Standard analytical workflow for chemical identity and purity verification.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. For this compound, one would expect to see signals corresponding to the three aromatic protons and the three methyl protons of the ester group, with characteristic chemical shifts and coupling patterns. A similar compound, methyl 2-chloro-3-nitrobenzoate, shows aromatic protons between 7.48-7.95 ppm and a methyl singlet at 3.98 ppm.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for separating volatile compounds and confirming their molecular weight.[6] In selective ion monitoring (SIM) mode, it can be a highly sensitive method for detecting trace-level impurities. The mass spectrometer would be expected to show a molecular ion peak corresponding to the compound's exact mass (214.9985 Da).

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for analysis. Purity is typically reported as a percentage based on the area of the main peak relative to the total peak area.

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups. Characteristic absorption bands would be expected for the C=O of the ester (around 1720-1740 cm⁻¹), the aromatic C=C bonds, and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).

Section 4: Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile precursor for higher-value molecules, particularly in the pharmaceutical and agrochemical industries.[7]

Role as a Synthetic Intermediate

The functional groups of this compound serve as handles for a variety of chemical transformations:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative. This transformation is fundamental in the synthesis of many pharmaceutical ingredients, as the resulting amino group can be further functionalized.

-

Hydrolysis of the Ester: The methyl ester can be saponified to the corresponding carboxylic acid, enabling the formation of amide bonds, a key linkage in many biologically active molecules.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom, activated by the adjacent electron-withdrawing nitro group, can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce further complexity.

-

Cross-Coupling Reactions: The C-Cl bond can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Potential Synthetic Pathways

The diagram below illustrates how this compound can be used as a starting point for synthesizing more complex heterocyclic systems, which are common scaffolds in medicinal chemistry.

Caption: Potential synthetic transformations of this compound.

While direct applications of this specific isomer are not as widely documented as for compounds like Methyl 2-methyl-3-nitrobenzoate (an intermediate for the anticancer drug Lenalidomide), its structural motifs suggest its utility in synthesizing novel therapeutic agents, such as anti-inflammatory or antimicrobial compounds.[6][7][8]

References

-

Mosher Chemical. This compound. [Link]

-

PubChem. Methyl 3-chloro-4-nitrobenzoate. [Link]

-

Quora. What is the synthesis of methyl 3-nitrobenzoate?. [Link]

-

Dayang Chem (Hangzhou) Co., Ltd. Understanding Methyl 2-Chloro-3-Nitrobenzoate: Synthesis and Applications. [Link]

-

Chemsrc. Methyl 2-chloro-3-nitrobenzoate. [Link]

-

PubChem. Methyl 2-chloro-5-nitrobenzoate. [Link]

- Google Patents.

-

Dayang Chem (Hangzhou) Co., Ltd. Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. [Link]

-

Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

- Google Patents. Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

-

World Journal of Pharmaceutical Research. Development and validation of gc-ms method for the trace level determination of potential genotoxic. [Link]

-

ResearchGate. Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II). [Link]

-

National Center for Biotechnology Information. Methyl 5-chloro-2-nitrobenzoate. [Link]

-

ResearchGate. Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II). [Link]

-

Save My Exams. Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A). [Link]

Sources

- 1. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 2. scbt.com [scbt.com]

- 3. 42087-81-0|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

An In-depth Technical Guide to Methyl 3-chloro-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of Methyl 3-chloro-2-nitrobenzoate, a halogenated nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document synthesizes known information with established principles of organic chemistry to offer a robust technical resource. In instances where direct experimental data is unavailable, information is supplemented by data from closely related isomers and theoretical predictions to provide a comprehensive understanding of its chemical nature and potential utility.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 42087-81-0) is a substituted aromatic ester. The core of the molecule is a benzene ring functionalized with a methyl ester group (-COOCH₃), a chloro group (-Cl), and a nitro group (-NO₂). The specific arrangement of these substituents, with the chloro group at position 3 and the nitro group at position 2 relative to the methyl ester, imparts distinct electronic and steric properties that govern its reactivity and potential applications.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 42087-81-0 | |

| Molecular Formula | C₈H₆ClNO₄ | |

| Molecular Weight | 215.59 g/mol | |

| Appearance | Solid (predicted) | General Knowledge |

| Purity | Typically ≥97% (commercial) | General Knowledge |

The presence of the electron-withdrawing nitro and chloro groups significantly influences the electron density of the aromatic ring, making it electron-deficient. The ortho-positioning of the bulky nitro group relative to the ester functionality can introduce steric hindrance, which may affect its reactivity in certain transformations.

Synthesis and Manufacturing

While a specific, detailed industrial synthesis protocol for this compound is not widely published, its synthesis can be logically approached through the esterification of its corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid.

Synthesis of the Precursor: 3-Chloro-2-nitrobenzoic acid

The synthesis of 3-chloro-2-nitrobenzoic acid is a critical first step. A plausible synthetic route involves the nitration of 3-chlorobenzoic acid.

Reaction Scheme:

Figure 1: Proposed synthesis of 3-chloro-2-nitrobenzoic acid.

Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Substrate: Slowly add 3-chlorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 15 °C.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-chloro-2-nitrobenzoic acid.

Esterification to this compound

The final step is the esterification of 3-chloro-2-nitrobenzoic acid, commonly achieved through Fischer esterification.

Reaction Scheme:

solubility of Methyl 3-chloro-2-nitrobenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3-chloro-2-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 42087-81-0), a key chemical intermediate in the pharmaceutical and agrochemical industries. By integrating theoretical principles of chemical solubility with empirical data from analogous structures, this document offers predictive solubility profiles across a range of common organic solvents. Furthermore, it outlines detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, designed to be implemented in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction optimization and product purification to formulation development.

Introduction and Strategic Importance

This compound is a substituted aromatic ester whose molecular architecture is of significant interest in modern organic synthesis. Its structure, featuring an electron-withdrawing nitro group and a halogen substituent on the benzene ring, makes it a versatile precursor for the synthesis of complex heterocyclic compounds. Analogous structures, such as Methyl 2-methyl-3-nitrobenzoate, are critical intermediates in the synthesis of high-value pharmaceuticals, including the anticancer drug Lenalidomide.[1][2] Similarly, related nitroaromatic compounds are foundational in the development of novel agrochemicals.[3][4]

A thorough understanding of the solubility of this compound is therefore not merely academic; it is a critical parameter that dictates its practical application. Solvent selection impacts reaction kinetics, purification strategies (such as recrystallization and chromatography), and the ultimate formulation of active pharmaceutical ingredients (APIs). This guide provides the foundational knowledge necessary to manipulate and predict its solubility, enabling more efficient and effective research and development.

Physicochemical Properties: The Basis of Solubility

The solubility of a compound is fundamentally governed by its physicochemical properties. The principle of "like dissolves like" is the guiding tenet, meaning substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[5]

The key structural features of this compound are:

-

Aromatic Ring: A non-polar, hydrophobic core.

-

Methyl Ester Group (-COOCH₃): A polar group that can act as a hydrogen bond acceptor.

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that also acts as a hydrogen bond acceptor.

-

Chloro Group (-Cl): A halogen that adds to the molecular weight and provides a modest inductive effect.

Based on data from structurally similar compounds, this compound is expected to be a crystalline solid at room temperature.[4][6] Its combination of polar functional groups and a non-polar ring suggests a balanced polarity. The calculated XLogP3 values for its isomers, which typically fall in the 2.3-2.4 range, indicate moderate lipophilicity.[7][8] This profile predicts poor solubility in highly non-polar solvents like hexane and in highly polar, protic solvents like water, but favorable solubility in solvents of intermediate polarity.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | Methyl 2-chloro-3-nitrobenzoate | Methyl 3-nitrobenzoate |

| CAS Number | 42087-81-0[9] | 53553-14-3[10][11][12] | 618-95-1[6] |

| Molecular Formula | C₈H₆ClNO₄[13] | C₈H₆ClNO₄[12] | C₈H₇NO₄[6] |

| Molecular Weight | 229.57 g/mol [13] | 215.59 g/mol [12] | 181.15 g/mol [6] |

| Physical State | Solid (Predicted) | Light yellow to yellow solid[4] | White needle-like crystals[6] |

| Melting Point | Not Available | 70 °C[4] | 78-80 °C[6] |

| Predicted Solubility | Insoluble in water; Soluble in polar aprotic and intermediate polarity solvents. | Insoluble in water; Soluble in ethyl acetate.[4] | Insoluble in water; Slightly soluble in ethanol, ether, methanol.[6] |

Predictive Solubility Profile

Based on the compound's structure and data from its analogs, a predictive solubility map can be constructed. This serves as a valuable starting point for solvent screening in experimental settings.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| Hexane | 0.1 | Non-polar | Insoluble | Polarity mismatch; polar groups prevent dissolution. |

| Toluene | 2.4 | Non-polar Aromatic | Sparingly Soluble | Aromatic ring allows some interaction, but polarity is too low. |

| Diethyl Ether | 2.8 | Polar Aprotic | Soluble | Moderate polarity and ability to accept H-bonds are favorable. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Very Soluble | Effectively solvates both the aromatic ring and polar groups. |

| Ethyl Acetate | 4.4 | Polar Aprotic | Very Soluble | Excellent balance of polarity; workup for isomers uses this solvent.[4] |

| Acetone | 5.1 | Polar Aprotic | Very Soluble | High polarity and H-bond acceptor capacity are ideal. |

| Ethanol | 4.3 | Polar Protic | Soluble | Can interact with polar groups, but H-bonding network is less favorable than aprotic solvents. |

| Methanol | 5.1 | Polar Protic | Soluble | Similar to ethanol; isomers show solubility.[1][6] |

| Water | 10.2 | Polar Protic | Insoluble | Lack of H-bond donors and significant hydrophobic surface area.[6] |

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, rigorous experimental protocols are required. The following methodologies are standard in the field for determining the solubility of new chemical entities.

Protocol for Qualitative Solubility Assessment

This rapid screening method provides a general classification of solubility, which is useful for initial solvent selection for reactions or chromatography.

Methodology:

-

Preparation: Add approximately 25 mg of this compound to a small, dry test tube.

-

Solvent Addition: Add the chosen solvent (e.g., water, hexane, ethyl acetate) in 0.25 mL increments, up to a total volume of 0.75 mL.

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30 seconds.

-

Observation: Visually inspect the solution for any undissolved solid against a dark background.

-

Classification:

-

Soluble: The entire solid dissolves completely.

-

Partially Soluble: A portion of the solid dissolves, but some remains.

-

Insoluble: No discernible amount of the solid dissolves.[14]

-

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard isothermal method for obtaining precise solubility values. The trustworthiness of this protocol lies in ensuring the system reaches equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is critical to ensure a saturated solution is formed.

-

Equilibration: Place the vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a minimum of 24 hours to ensure thermodynamic equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the sample at high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a pre-prepared calibration curve.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Experimental Workflow Diagram

The logical flow for determining solubility can be visualized as follows:

Caption: Workflow for solubility determination of this compound.

Practical Implications for Research and Development

The solubility profile directly informs several key stages of the development lifecycle:

-

Synthetic Chemistry: The high predicted solubility in solvents like acetone, ethyl acetate, and DCM makes them excellent choices for reaction media. Conversely, the poor solubility in hexane or heptane makes these ideal anti-solvents for precipitating the product from a reaction mixture, facilitating purification.

-

Purification: For column chromatography, a solvent system can be designed based on solubility. For instance, a mobile phase of ethyl acetate and hexane would likely provide good separation, as the compound would be soluble and mobile, with its retention adjustable by altering the solvent ratio. Recrystallization would be feasible using a binary solvent system, such as dissolving the crude product in hot acetone and slowly adding water or hexane as an anti-solvent until crystallization occurs upon cooling.

-

Drug Formulation: The poor aqueous solubility is a critical finding for pharmaceutical applications. It indicates that for aqueous-based formulations, strategies such as co-solvency, pH modification (if applicable ionizable groups were present), or advanced formulation techniques (e.g., amorphous solid dispersions) would be necessary to achieve the desired bioavailability.

Conclusion

This compound is a moderately polar organic compound with limited aqueous solubility but significant solubility in polar aprotic and intermediate polarity organic solvents. This guide has established a robust theoretical framework for predicting its behavior in various solvent systems, grounded in its molecular structure and comparative data from its isomers. The detailed experimental protocols provided offer a clear and reliable path for researchers to obtain precise, empirical solubility data. This comprehensive understanding is paramount for leveraging this important chemical intermediate effectively in synthetic, analytical, and formulation contexts, ultimately accelerating the pace of research and development in the pharmaceutical and chemical industries.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. (2024, November 19). Chemistry LibreTexts.

- This compound. (n.d.). Mosher Chemical.

- Methyl 3-chloro-4-nitrobenzoate | C8H6ClNO4. (n.d.). PubChem.

- Understanding Methyl 2-Chloro-3-Nitrobenzoate: Synthesis and Applications. (n.d.).

- Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4. (n.d.). PubChem.

- Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. (n.d.).

- Methyl 2-chloro-3-nitrobenzoate | CAS#:53553-14-3. (2025, August 24). Chemsrc.

- 42087-81-0|this compound|BLD Pharm. (n.d.).

- Methyl 3-nitrobenzoate. (2024, April 9). ChemBK.

- Buy METHYL 2-CHLORO-3-NITROBENZOATE from Chemsigma International Co., Ltd. (n.d.).

- 2-Chloro-3-nitrobenzoic acid methyl ester | CAS 53553-14-3. (n.d.). Santa Cruz Biotechnology.

- development and validation of gc-ms method for the trace level determination of potential genotoxic. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3. (n.d.). ChemicalBook.

Sources

- 1. innospk.com [innospk.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. nbinno.com [nbinno.com]

- 4. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. chembk.com [chembk.com]

- 7. Methyl 3-chloro-4-nitrobenzoate | C8H6ClNO4 | CID 20494814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 2-chloro-5-nitrobenzoate | C8H6ClNO4 | CID 22754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 42087-81-0|this compound|BLD Pharm [bldpharm.com]

- 10. Methyl 2-chloro-3-nitrobenzoate | CAS#:53553-14-3 | Chemsrc [chemsrc.com]

- 11. echemi.com [echemi.com]

- 12. scbt.com [scbt.com]

- 13. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Spectroscopic Guide to Methyl 3-chloro-2-nitrobenzoate: Elucidation and Characterization

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of methyl 3-chloro-2-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of key analytical techniques for the structural confirmation and purity assessment of this important chemical intermediate. While direct experimental spectra for this specific isomer are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis.

Introduction

This compound, with the CAS number 42087-81-0, is a substituted aromatic compound featuring a methyl ester, a chloro group, and a nitro group on the benzene ring. The relative positions of these functional groups significantly influence the molecule's chemical reactivity and its spectroscopic properties. Accurate structural elucidation is paramount for its use in synthetic chemistry, particularly in the development of pharmaceutical and agrochemical agents. This guide will walk through the expected spectroscopic data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a framework for its unambiguous identification.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring and the presence of the methyl ester.

A. ¹H NMR Spectroscopy: A Proton's Perspective

Rationale for Experimental Choices: High-resolution ¹H NMR is chosen to resolve the distinct signals of the aromatic protons and the methyl group. The choice of solvent, typically deuterated chloroform (CDCl₃), is crucial as it solubilizes the compound without introducing interfering proton signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to exhibit two main regions of interest: the aromatic region (typically 7.0-9.0 ppm) and the aliphatic region (typically 0-5.0 ppm).

-

Aromatic Protons (H-4, H-5, H-6): The three protons on the benzene ring will appear as a complex multiplet system due to spin-spin coupling.

-

H-6: This proton is situated between the chloro and ester groups and is expected to be a doublet of doublets (dd) due to coupling with H-5 and H-4 (a smaller meta-coupling).

-

H-4: This proton is adjacent to the nitro group and is also expected to be a doublet of doublets (dd) due to coupling with H-5 and a smaller meta-coupling to H-6.

-

H-5: This proton will likely appear as a triplet or a triplet of doublets (td) as it is coupled to both H-4 and H-6.

-

The electron-withdrawing nature of the nitro and chloro groups, along with the ester functionality, will deshield these protons, pushing their chemical shifts downfield. For comparison, the aromatic protons of methyl 3-nitrobenzoate appear between 7.50 and 8.76 ppm[1]. The additional chloro group in the 3-position is expected to further influence these shifts.

-

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, as they are not coupled to any other protons. This signal is anticipated to be in the range of 3.9-4.0 ppm, consistent with typical methyl ester protons[1][2]. For instance, the methyl protons of methyl 2-chloro-3-nitrobenzoate are observed at 3.98 ppm[3].

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

Spectral width: 0-12 ppm

-

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale for Experimental Choices: ¹³C NMR spectroscopy provides a definitive count of the unique carbon atoms in the molecule and information about their chemical environment. A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to a series of singlets, one for each carbon.

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 164-166 ppm. For comparison, the carbonyl carbon of methyl 3-nitrobenzoate is at 164.7 ppm, and that of methyl 3-chlorobenzoate is at 165.7 ppm[1].

-

Aromatic Carbons (C-1 to C-6): The six aromatic carbons will have chemical shifts in the range of 120-150 ppm. The carbons directly attached to the electron-withdrawing substituents (C-2 bearing the nitro group and C-3 bearing the chloro group) will be significantly deshielded. The chemical shifts will be influenced by the combined electronic effects of all three substituents. The loss of symmetry compared to simpler benzoates means all six aromatic carbons should be unique[4].

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group will appear at the most upfield region of the spectrum, typically around 52-54 ppm[1][4].

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse angle: 45-60 degrees

-

Spectral width: 0-200 ppm

-

Proton decoupling: Broadband decoupling to simplify the spectrum.

-

Summary of Predicted NMR Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -OCH₃ | ~3.9-4.0 (s, 3H) | ~52-54 |

| Aromatic CH | ~7.5-8.5 (m, 3H) | ~120-140 |

| Ar-C-CO | ~130-135 | |

| Ar-C-NO₂ | ~148-152 | |

| Ar-C-Cl | ~133-136 | |

| C=O | ~164-166 |

II. Infrared (IR) Spectroscopy

Rationale for Experimental Choices: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. An Attenuated Total Reflectance (ATR) accessory is often used for solid samples as it requires minimal sample preparation.

Predicted IR Spectrum:

The IR spectrum of this compound will be dominated by absorptions corresponding to the ester, nitro, and chloro-aromatic functionalities.

-

Ester Group:

-

Nitro Group:

-

Aromatic Ring:

-

C=C Stretch: Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretch: A weak absorption band will be present just above 3000 cm⁻¹.

-

C-H Bending (Out-of-plane): The substitution pattern on the benzene ring will give rise to characteristic bands in the 690-900 cm⁻¹ region.

-

-

C-Cl Stretch: A medium to strong absorption is expected in the 700-800 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

III. Mass Spectrometry (MS)

Rationale for Experimental Choices: Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. Electron Ionization (EI) is a common ionization technique that produces a characteristic and reproducible fragmentation pattern.

Predicted Mass Spectrum:

The molecular weight of this compound (C₈H₆ClNO₄) is 215.59 g/mol .

-

Molecular Ion Peak ([M]⁺˙): The mass spectrum should show a molecular ion peak at m/z 215. Due to the presence of chlorine, an isotopic peak ([M+2]⁺˙) at m/z 217 with an intensity of about one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.

-

Key Fragmentation Pathways:

-

Loss of -OCH₃: A significant fragment at m/z 184 ([M - 31]⁺) corresponding to the loss of the methoxy radical is anticipated. This is a common fragmentation for methyl esters.

-

Loss of NO₂: A fragment at m/z 169 ([M - 46]⁺) due to the loss of a nitro group is also likely[8].

-

Loss of COOCH₃: A fragment corresponding to the loss of the entire methyl ester group (m/z 156) may also be observed.

-

Further fragmentation of these primary ions will lead to a complex pattern in the lower m/z region.

-

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume of the solution into the gas chromatograph (GC) coupled to the mass spectrometer (MS).

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Temperature program: A suitable temperature gradient to ensure good separation and peak shape.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 300.

-

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. By combining the predictive power of ¹H and ¹³C NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided protocols serve as a practical starting point for obtaining high-quality spectroscopic data, ensuring the integrity and reliability of subsequent research and development activities.

References

-

Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

Sciencing. (2022, March 24). How to Identify the IR of Methyl M-Nitrobenzoate. [Link]

-

Brainly. (2024, May 1). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Clearly indicate which regions of the...[Link]

-

Transtutors. (2024, September 21). IR spectrum of methyl-3-nitrobenzoate Assign IR frequencies for...[Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

NIST. (n.d.). Methyl 3-nitrobenzoate. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2006). Magnetic, thermal and spectral behaviour of 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II). [Link]

-

PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Methyl 4-chloro-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?[Link]

-

Reddit. (2018, October 4). NMR Spectra of 3-nitro methyl benzoate. r/OrganicChemistry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. METHYL 2-CHLORO-3-NITROBENZOATE CAS#: 53553-14-3 [amp.chemicalbook.com]

- 4. aiinmr.com [aiinmr.com]

- 5. sciencing.com [sciencing.com]

- 6. brainly.com [brainly.com]

- 7. (Solved) - IR spectrum of methyl-3-nitrobenzoate Assign IR frequencies for... (1 Answer) | Transtutors [transtutors.com]

- 8. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 3-chloro-2-nitrobenzoate: A Technical Guide for Synthetic Advancement

Abstract

Methyl 3-chloro-2-nitrobenzoate, a halogenated nitroaromatic ester, represents a pivotal yet often overlooked intermediate in the landscape of complex organic synthesis. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and, most critically, its latent potential as a versatile building block in the development of novel pharmaceuticals and agrochemicals. By dissecting its reactivity and showcasing its strategic applications, this document aims to equip researchers, medicinal chemists, and process development scientists with the foundational knowledge to harness the synthetic power of this valuable compound.

Introduction: Unveiling a Strategic Synthetic Intermediate

In the intricate tapestry of organic synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 42087-81-0) emerges as a compound of significant interest due to the unique electronic and steric arrangement of its functional groups. The presence of a chloro, a nitro, and a methyl ester group on the benzene ring imparts a distinct reactivity profile, opening avenues for diverse chemical transformations.

The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring for nucleophilic aromatic substitution, while the ester functionality provides a handle for a variety of coupling and derivatization reactions. This guide will delve into the practical synthesis of this key intermediate and illuminate its potential applications, providing a roadmap for its integration into innovative research and development pipelines.

Physicochemical Properties & Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 42087-81-0[1] |

| Molecular Formula | C₈H₆ClNO₄ |

| Molecular Weight | 215.59 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not readily available |

| Boiling Point | Not readily available |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data:

While a complete, publicly available dataset for this compound is not readily found, the following represents expected spectroscopic characteristics based on its structure and data from closely related analogs.

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show three aromatic protons in the range of δ 7.5-8.0 ppm, exhibiting a characteristic splitting pattern (likely a triplet and two doublets). A singlet corresponding to the methyl ester protons would appear around δ 3.9-4.0 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around δ 164-166 ppm). The aromatic carbons will appear in the δ 120-150 ppm region, with the carbon bearing the nitro group being significantly deshielded. The methyl ester carbon will have a signal around δ 52-53 ppm.

-

Infrared (IR) Spectroscopy (KBr): The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester (around 1720-1740 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and C-Cl stretching (around 700-800 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 215 and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂).

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid. This method is favored for its simplicity, use of readily available reagents, and generally high yields.

Reaction Principle: Fischer-Speier Esterification

Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed as a byproduct is removed.

Detailed Experimental Protocol

Materials:

-

3-Chloro-2-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 3-chloro-2-nitrobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid) in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%).

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

-

Diagram 1: Fischer Esterification Workflow

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Agrochemicals

While specific, documented applications for this compound are not as prevalent in the literature as for its isomers, its chemical architecture suggests significant potential as a key building block in several areas. The strategic placement of the chloro and nitro groups allows for selective transformations, making it a valuable precursor for a range of complex molecules.

Precursor for Bioactive Heterocyclic Scaffolds

The true synthetic utility of this compound lies in its potential for reductive cyclization. The nitro group can be readily reduced to an amine, which can then undergo intramolecular cyclization with a suitably functionalized adjacent group.

Diagram 2: Reductive Cyclization Pathway

Caption: A potential pathway to heterocyclic systems from this compound.

This strategy could be employed in the synthesis of:

-

Benzoxazinones: These scaffolds are present in a variety of biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

-

Quinolones and Quinoxalines: These nitrogen-containing heterocycles are core structures in many antibacterial and anticancer agents.

-

Phenothiazines and Phenoxazines: These tricyclic systems are of interest in the development of antipsychotic and dye chemistry.

Intermediate in the Synthesis of Substituted Anilines

Reduction of the nitro group to an amine provides access to substituted anilines. These are crucial intermediates in the pharmaceutical and agrochemical industries, serving as precursors for a vast array of bioactive molecules, including kinase inhibitors for cancer therapy and herbicides. The presence of the chlorine atom offers an additional site for modification through cross-coupling reactions.

Building Block for Agrochemicals

The isomer, Methyl 2-chloro-3-nitrobenzoate, is a known intermediate in the preparation of benzothiadiazole derivatives, which are used as agrochemical microbicides.[2] It is highly probable that this compound could serve a similar role in the synthesis of analogous or novel classes of fungicides and plant activators. The nitroaromatic moiety is a common feature in many pesticides.

Conclusion and Future Outlook

This compound, while not as extensively documented as some of its isomers, represents a synthetic intermediate with considerable untapped potential. Its straightforward synthesis via Fischer esterification makes it an accessible building block for a wide range of applications. The strategic positioning of its functional groups allows for a diverse array of chemical transformations, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry and agrochemical research.

This technical guide has provided a foundational understanding of the synthesis, properties, and potential applications of this compound. It is our hope that this document will inspire further investigation into the utility of this versatile compound, leading to the development of novel and impactful molecules in the fields of drug discovery and crop protection. As the demand for innovative chemical entities continues to grow, the strategic use of such well-designed building blocks will be more critical than ever.

References

- Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

-

PubChem. (n.d.). Methyl 3-chloro-4-nitrobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Nitro Group in Methyl 3-chloro-2-nitrobenzoate

This guide provides an in-depth exploration of the chemical reactivity centered on the nitro functional group of Methyl 3-chloro-2-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction lists to explain the causality behind experimental choices, offering field-proven insights into the strategic manipulation of this versatile chemical intermediate.

Introduction: The Molecular Architecture and Electronic Landscape

This compound is a polysubstituted aromatic compound whose reactivity is dictated by the interplay of its three functional groups: a nitro group (-NO₂), a chloro group (-Cl), and a methyl ester group (-COOCH₃).

-

Electron-Withdrawing Nature: All three substituents exert an electron-withdrawing effect, rendering the benzene ring electron-deficient. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance effects. The methyl ester contributes through resonance, and the chloro atom through induction.

-

Strategic Positioning: The ortho relationship between the strongly activating nitro group and the chloro atom is the most significant structural feature. This arrangement primes the molecule for specific transformations, most notably nucleophilic aromatic substitution. The position of the nitro group also makes it sterically accessible for reduction, its most common and synthetically valuable transformation.

This guide will focus on the two primary modes of reactivity involving the nitro group: its reduction to a primary amine and its role as a powerful activating group in nucleophilic aromatic substitution (SNAr).

dot

A Technical Guide to the Reactive Landscape of Methyl 3-Chloro-2-Nitrobenzoate